molecular formula C9H11N3OS B1488853 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 2092797-68-5

3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1488853
CAS No.: 2092797-68-5
M. Wt: 209.27 g/mol
InChI Key: JETBPQUAEQKGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the thieno[2,3-d]pyrimidine core, a privileged scaffold known for its structural and electronic resemblance to purine bases, which allows it to interact with a variety of enzymatic targets . This scaffold is extensively investigated for the development of novel anticancer agents . Derivatives of thieno[2,3-d]pyrimidine have demonstrated potent activity against multiple cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers, by targeting critical receptors and pathways involved in tumor growth and survival . Research has identified these compounds as potent inhibitors of key receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . Inhibition of these receptors disrupts signaling cascades that promote angiogenesis, proliferation, and metastasis, making them a promising focus for targeted cancer therapy . Furthermore, studies have shown that certain thieno[2,3-d]pyrimidine derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key proteins like BAX and Bcl-2, and activating caspases . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-6-11-8-7(2-5-14-8)9(13)12(6)4-3-10/h2,5H,3-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETBPQUAEQKGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit notable antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis. The compound interacts with enzymes involved in the bacterial cell wall synthesis, inhibiting their function and leading to the disruption of bacterial growth. Additionally, it has shown non-cytotoxic properties against several cell lines, indicating its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes involved in cellular processes, such as cytochrome bd oxidase in Mycobacterium tuberculosis. This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death. The compound also influences gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Biological Activity

3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H12N4S\text{C}_9\text{H}_{12}\text{N}_4\text{S}

Key Features:

  • Thieno[2,3-d]pyrimidine core
  • Aminoethyl side chain
  • Methyl substitution at the second position

This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thieno[2,3-d]pyrimidine derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.21 µM for some derivatives, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida spp.Varies

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is crucial in cancer cell proliferation. This inhibition leads to down-regulation of oncogenic proteins such as Mcl-1 and cyclin D1, ultimately inducing apoptosis in cancer cells .

Case Study: Mnk Inhibition

A study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives found that certain compounds, including those related to this compound, acted as potent inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks). These inhibitors showed promising results in reducing tumor growth in MV-4-11 leukemia cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cellular Uptake and Bioavailability : Its chemical structure allows for good cellular uptake, enhancing its bioavailability and therapeutic efficacy.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Substituents at the 5-position can enhance antimicrobial efficacy.
  • Changes in the aminoethyl side chain may affect anticancer activity.

These findings underscore the importance of structural modifications in optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities, particularly as nonsteroidal estrogen receptor ligands. Here are some key findings regarding the biological applications of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one:

  • Estrogen Receptor Modulation : Studies have shown that this compound can bind effectively to estrogen receptors, suggesting potential applications in treating hormone-related conditions such as breast cancer and osteoporosis. Its analogs have demonstrated varying degrees of potency against these receptors, indicating that structural modifications can enhance their therapeutic efficacy .
  • Antimycobacterial Activity : The thieno[2,3-d]pyrimidine scaffold has been explored for its activity against Mycobacterium tuberculosis. Initial structure-activity relationship (SAR) studies revealed that certain derivatives can inhibit cytochrome bd oxidase, which is crucial for the energy metabolism of mycobacteria. This suggests potential use in developing new antimycobacterial agents .

Case Studies

Several studies have documented the application of this compound in various experimental contexts:

  • Case Study 1: Estrogen Receptor Binding Affinity : A study evaluated the binding affinity of this compound to estrogen receptors using radiolabeled assays. Results indicated a significant binding affinity comparable to known estrogen receptor modulators, supporting its potential as a therapeutic agent for hormone-related disorders .
  • Case Study 2: Antimycobacterial Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited inhibitory effects on Mycobacterium tuberculosis strains, with IC50 values ranging from 6 to 54 µM when used in combination with known inhibitors like Q203. This highlights its potential role in developing combination therapies against tuberculosis .

Comparative Analysis with Related Compounds

The versatility of the thieno[2,3-d]pyrimidine scaffold is evident when comparing this compound with structurally similar compounds:

Compound NameStructureKey Differences
3-Amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-oneStructureContains an ethyl group instead of an aminoethyl group.
6-Bromothieno[2,3-d]pyrimidin-4(3H)-oneStructureFeatures a bromine substituent at position 6.
5-Methylthieno[2,3-d]pyrimidin-4(3H)-oneStructureHas a methyl group at position 5 instead of position 2.

These comparisons illustrate how slight modifications can lead to significant variations in biological activity and therapeutic potential.

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Trends
3-(2-Aminoethyl)-2-methyl ~225.3 (calc.) Not reported Higher aqueous solubility due to amine
2-Methylthieno[2,3-d]pyrimidin-4(3H)-one 166.2 204–206 Low solubility in polar solvents
3-Ethyl-2-mercapto-6-methyl 254.4 Not reported Improved lipophilicity (mercapto group)

Mechanistic Insights

  • Melanin Synthesis : Azepine-fused derivatives enhance melanin via tyrosinase pathway modulation .
  • Anticancer Activity : Molecular docking studies indicate interactions with EGFR and tubulin .
  • Antihyperlipaemic Action : 3-Ethyl-2-mercapto derivatives reduce triglyceride synthesis in hepatic cells .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves:

  • Construction of the thieno[2,3-d]pyrimidin-4-one core.
  • Introduction of the 2-methyl substituent.
  • Functionalization at the 3-position to install the 2-aminoethyl side chain.

Preparation of the Thieno[2,3-d]pyrimidin-4-one Core

The thieno[2,3-d]pyrimidin-4-one nucleus is commonly synthesized by cyclization reactions involving substituted pyrimidine or pyridine derivatives. For example, 3-hydroxy-2-methyl-4-pyridone derivatives can be used as precursors for ring construction through multi-step reactions involving substitution, oxidation, and cyclization.

Key steps include:

  • Preparation of 3-hydroxy-2-methyl-4-pyridone as an intermediate.
  • Conversion to 3,4-dimethoxy-2-methyl pyridine derivatives via methylation.
  • Oxidation to nitrogen oxides or other intermediates.
  • Cyclization and chlorination steps to form the thieno[2,3-d]pyrimidin-4-one scaffold.

Introduction of the 2-Methyl Group

The 2-methyl substituent is introduced early in the synthetic route, often starting from 2-methyl-substituted pyridine or pyridone derivatives. The methyl group remains intact through subsequent transformations, including oxidation and cyclization.

Functionalization at the 3-Position: Installation of 2-Aminoethyl Side Chain

The 3-position functionalization to introduce the 2-aminoethyl group is achieved via nucleophilic substitution or amination reactions on activated intermediates such as 3-chlorothieno[2,3-d]pyrimidine derivatives.

Typical procedure:

  • Conversion of thieno[2,3-d]pyrimidin-4-one derivatives to 4-chlorothieno[2,3-d]pyrimidine intermediates using phosphorus oxychloride (POCl3) under reflux conditions.
  • Subsequent nucleophilic substitution of the chlorine atom by 2-aminoethyl nucleophiles (e.g., ethylenediamine or protected aminoethyl reagents) to yield the 3-(2-aminoethyl) substituted product.
  • The reaction conditions often require anhydrous solvents and controlled temperatures to avoid side reactions.

Representative Synthetic Procedure from Literature

Step 1: Chlorination of Thieno[2,3-d]pyrimidin-4-one

Reagents/Conditions Description Yield (%)
POCl3, ice bath, then reflux 4-12 h Thieno[2,3-d]pyrimidin-4-one + POCl3 cooled to 0 °C, then refluxed 40-80%
  • The reaction mixture is poured onto ice/water and neutralized with ammonia solution.
  • The chlorinated intermediate is extracted with ethyl acetate and dried.

Step 2: Nucleophilic Substitution with 2-Aminoethyl Group

  • The 4-chlorothieno[2,3-d]pyrimidine intermediate is reacted with 2-aminoethyl nucleophile under reflux or room temperature conditions in polar aprotic solvents (e.g., DMF, acetone).
  • The substitution proceeds to give the 3-(2-aminoethyl) derivative.

Alternative Synthetic Routes and Notes

  • Bromination of thieno[2,3-d]pyrimidin-4(3H)-one at the 6-position using bromine in acetic acid at 20-80 °C has been reported to give high yields (up to 95%) of 6-bromo derivatives, which can serve as intermediates for further functionalization.
  • The use of morpholine and other amine derivatives as nucleophiles in related thieno[2,3-d]pyrimidine syntheses suggests that amination at the 3-position is feasible and can be adapted for the 2-aminoethyl group.
  • The preparation methods emphasize careful control of temperature and pH during reactions to optimize yields and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Preparation of 3-hydroxy-2-methyl-4-pyridone 3-hydroxy-2-methyl-pyrokomane Water, ammonium bicarbonate, reflux 40 °C 3-hydroxy-2-methyl-4-pyridone 75.6
2 Methylation 3-hydroxy-2-methyl-4-pyridone Potassium hydroxide, methyl sulfate, 0-100 °C 3,4-dimethoxy-2-methyl pyridine -
3 Oxidation 3,4-dimethoxy-2-methyl pyridine Sodium tungstate, H2O2, 0-50 °C 3,4-dimethoxy-2-methyl pyridine N-oxide -
4 Chlorination Thieno[2,3-d]pyrimidin-4-one POCl3, ice bath then reflux 4-12 h 4-chlorothieno[2,3-d]pyrimidine derivatives 40-80
5 Amination (Nucleophilic substitution) 4-chlorothieno[2,3-d]pyrimidine derivatives 2-aminoethyl nucleophile, solvent (DMF/acetone), reflux or room temp This compound -

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from thiophene or pyrimidine precursors. For example, thieno[2,3-d]pyrimidinone derivatives are often synthesized via cyclization reactions using reagents like Vilsmeier-Haack (DMF-POCl₃) under controlled temperatures (room temperature to reflux) . Optimization includes adjusting solvent systems (e.g., DMF or ethanol), reaction time (4–24 hours), and stoichiometric ratios to minimize by-products. Post-synthesis purification via recrystallization (ethanol or aqueous mixtures) is common .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl and aminoethyl groups) and fused-ring connectivity .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone core) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology : Screen for broad-spectrum activity using:

  • Enzyme inhibition assays (e.g., tyrosinase, SIRT2, or 17β-HSD1) to identify mechanistic targets .
  • Antimicrobial testing against Gram-positive/negative bacteria or fungi via MIC (Minimum Inhibitory Concentration) assays .
  • Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology :

  • Substituent modification : Introduce electron-withdrawing/donating groups (e.g., trifluoromethyl, methoxy) at the 2- or 3-positions to modulate lipophilicity and target binding .
  • Core hybridization : Fuse with chromene or oxadiazole scaffolds to enhance bioactivity, as seen in anti-inflammatory and anticancer analogs .
  • Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonds with SIRT2 or tyrosinase active sites) .

Q. What computational strategies are effective for predicting target interactions and selectivity?

  • Methodology :

  • Molecular docking (AutoDock, Glide): Simulate binding poses with enzymes like mPGES-1 or MCHR1, prioritizing residues with high affinity (e.g., catalytic histidine in tyrosinase) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories to validate docking results .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) with bioactivity data .

Q. How can researchers resolve contradictions in enzymatic inhibition data across studies?

  • Methodology :

  • Assay standardization : Control variables like enzyme source (human recombinant vs. animal-derived), substrate concentration, and incubation time .
  • Selectivity profiling : Compare IC₅₀ values against related isoforms (e.g., SIRT1 vs. SIRT2) to confirm target specificity .
  • Mechanistic studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition modes .

Q. What strategies improve metabolic stability and pharmacokinetics of this scaffold?

  • Methodology :

  • Prodrug design : Mask the aminoethyl group with acyl or carbamate moieties to enhance oral bioavailability .
  • CYP450 metabolism screening : Identify vulnerable sites (e.g., methyl groups) using liver microsomes and LC-MS metabolite profiling .
  • LogD optimization : Balance hydrophilicity (e.g., via PEGylation) and membrane permeability using parallel artificial membrane permeability assays (PAMPA) .

Methodological Considerations Table

Focus Area Key Techniques Relevant Evidence
Synthesis OptimizationVilsmeier-Haack reagent, reflux conditions
Structural AnalysisNMR, X-ray crystallography
Biological ScreeningEnzyme assays, cytotoxicity testing
Computational DesignDocking, MD simulations, QSAR
PharmacokineticsCYP450 screening, PAMPA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.